molecular formula C13H17N B8782390 3-Phenyl-8-azabicyclo[3.2.1]octane

3-Phenyl-8-azabicyclo[3.2.1]octane

Cat. No.: B8782390
M. Wt: 187.28 g/mol
InChI Key: ORRDHOXURKUQRK-UHFFFAOYSA-N
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Description

3-Phenyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

3-Phenyl-8-azabicyclo[3.2.1]octane is utilized as a precursor for synthesizing more complex organic molecules. It plays a crucial role in developing new synthetic methodologies, particularly in creating derivatives with enhanced biological activity.

Biology

The compound has been investigated for its interaction with biological systems, particularly its effects on enzyme activities and cellular processes:

  • Enzyme Modulation : It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, influencing glucocorticoid metabolism.
  • Cell Signaling : The compound modulates G-protein coupled receptors (GPCRs), affecting various signaling pathways critical for cellular functions.

Medicine

Research into the therapeutic potential of this compound has indicated possible applications in treating neurological disorders and other conditions:

  • Monoamine Reuptake Inhibition : The compound shows promise as a monoamine reuptake inhibitor, potentially useful for treating depression, anxiety, and ADHD .
  • Antimicrobial Activity : Studies have demonstrated significant cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Cytotoxic Activity Against MRSA

In vitro studies revealed that this compound exhibited potent cytotoxic effects against MRSA strains, suggesting its utility in developing new antimicrobial therapies .

Neuropharmacological Effects

Animal model studies indicated that the compound could enhance serotonergic activity, leading to increased locomotor activity and altered anxiety-like behaviors. These findings suggest potential applications in mood disorder treatments .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12/h1-5,11-14H,6-9H2

InChI Key

ORRDHOXURKUQRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]oct-2-ene (0.1 g) was dissolved in IMS (5 mL) and water (0.5 mL). Ammonium formate (0.21 g) and Pearlman's catalyst (0.02 g) were added and the mixture heated to 90° C. for 1 hour. After cooling, the mixture was filtered and concentrated under vacuum. The residue was purified on an SCX cartridge, eluting with aqueous ammonia (2 M) and methanol. The fractions containing the desired product were concentrated under vacuum to give the title compound as a colourless oil. LCMS m/z 188.4 [M+H]+. R.T.=2.22 min (Analytical Method 4).
Name
8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]oct-2-ene
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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